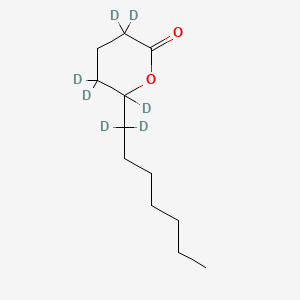

6-Heptyltetrahydro-2H-pyran-2-one-d7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C12H22O2 |

|---|---|

分子量 |

205.34 g/mol |

IUPAC 名称 |

3,3,5,5,6-pentadeuterio-6-(1,1-dideuterioheptyl)oxan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D |

InChI 键 |

QRPLZGZHJABGRS-UISBTFFKSA-N |

手性 SMILES |

[2H]C1(CC(C(OC1=O)([2H])C([2H])([2H])CCCCCC)([2H])[2H])[2H] |

规范 SMILES |

CCCCCCCC1CCCC(=O)O1 |

产品来源 |

United States |

Foundational & Exploratory

Elucidation of the Molecular Structure of 6-Heptyltetrahydro-2H-pyran-2-one-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of 6-Heptyltetrahydro-2H-pyran-2-one-d7. This deuterated lactone serves as a critical internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetic and metabolic profiling of pharmaceuticals.[1][2][3] The incorporation of seven deuterium (B1214612) atoms enhances its utility as a tracer in various biological and chemical systems.[2] This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), that are pivotal for confirming the molecular structure, assessing isotopic purity, and ensuring the compound's suitability for its intended applications. Detailed experimental protocols and data presentation are provided to guide researchers in the comprehensive characterization of this and similar deuterated molecules.

Introduction

6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a naturally occurring lactone found in various fruits and dairy products. Its deuterated isotopologue, this compound, is a synthetic compound where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its application as an internal standard in quantitative analysis, as it is chemically identical to the analyte of interest but can be distinguished by its higher mass.[1][2][3] The precise structural confirmation and determination of isotopic enrichment are paramount for its reliable use in research and drug development. This guide details the analytical workflow for the complete structural characterization of this deuterated standard.

Analytical Methodologies and Data Presentation

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's connectivity, isotopic composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of deuterium incorporation. By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated analogue, the absence of signals corresponding to the positions of deuterium substitution can be confirmed. Furthermore, ²H (Deuterium) NMR provides direct evidence of the deuterium atoms' chemical environments.

Table 1: Representative ¹H NMR Spectral Data Comparison

| Position | ¹H Chemical Shift (δ) of 6-Heptyltetrahydro-2H-pyran-2-one (ppm) | Expected ¹H Chemical Shift (δ) of this compound (ppm) | Expected Multiplicity |

| H-2 | 2.50 | 2.50 | t |

| H-3 | 1.85 | 1.85 | m |

| H-4 | 1.60 | 1.60 | m |

| H-5 | 1.70 | 1.70 | m |

| H-6 | 4.25 | 4.25 | m |

| Heptyl CH₂ | 1.20-1.50 | 1.20-1.50 | m |

| Heptyl CH₃ | 0.88 | 0.88 | t |

| Deuterated Positions | - | Absent or significantly reduced | - |

Note: The exact positions of the seven deuterium atoms would be confirmed by the absence of corresponding proton signals. The SMILES string CCCCCCC([2H])([2H])C(O1)([2H])C([2H])([2H])CC([2H])([2H])C1=O suggests deuteration at the 2, 3, 4, and 6 positions of the pyran ring and on the first carbon of the heptyl chain.[3] Actual chemical shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and determining the degree of isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅D₇O₂ |

| Molecular Weight (protium form) | 198.31 g/mol |

| Molecular Weight (d7 form) | 205.35 g/mol [2] |

| Isotopic Purity | Typically >98% |

Gas Chromatography (GC)

Gas chromatography is employed to assess the purity of the compound and separate it from any non-deuterated or partially deuterated species. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts from most GC stationary phases.[4]

Table 3: Gas Chromatography Parameters

| Parameter | Condition |

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 60°C, ramp to 280°C |

| Retention Time | Dependent on specific conditions, but expected to be slightly shorter than the non-deuterated analogue.[4] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible data for structural elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

²H NMR Acquisition:

-

Switch the spectrometer to the deuterium frequency.

-

Acquire a one-dimensional ²H NMR spectrum to observe the signals of the incorporated deuterium atoms.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

Utilize a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 60°C and ramp up to 280°C.

-

-

MS Detection:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range that includes the expected molecular ions of the deuterated and any potential non-deuterated species (e.g., m/z 50-300).

-

Analyze the resulting mass spectrum to confirm the molecular weight and fragmentation pattern.

-

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a deuterated compound like this compound.

References

Technical Guide: 6-Heptyltetrahydro-2H-pyran-2-one-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated analog of the naturally occurring δ-lactone, 6-Heptyltetrahydro-2H-pyran-2-one (also known as δ-dodecalactone). Due to the limited availability of data for the deuterated compound, this guide focuses on the properties and synthesis of the unlabeled compound, with the understanding that the deuterated version will exhibit very similar chemical and physical properties. The primary application of this compound is as an internal standard or tracer in quantitative analytical methods such as NMR, GC-MS, and LC-MS.[1]

Chemical and Physical Data

| Property | Value | Reference |

| Compound Name | 6-Heptyltetrahydro-2H-pyran-2-one | [2] |

| Synonyms | δ-Dodecalactone, 5-Hydroxydodecanoic acid lactone | [3] |

| CAS Number | 713-95-1 | [2] |

| Molecular Formula | C₁₂H₂₂O₂ | [2] |

| Molecular Weight | 198.31 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, creamy, coconut-like | [4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in ethanol (B145695) and oils | [4] |

Deuterated Analog:

| Property | Value | Reference |

| Compound Name | This compound | |

| Molecular Formula | C₁₂H₁₅D₇O₂ | |

| Molecular Weight | 205.35 g/mol |

Experimental Protocols

The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one typically involves a three-step process. The synthesis of the deuterated analog would follow a similar pathway, utilizing a deuterated starting material.

1. Aldol (B89426) Condensation of Cyclopentanone (B42830) and Heptanal (B48729)

This initial step forms the carbon skeleton of the target molecule.

-

Materials: Cyclopentanone, Heptanal, Sodium hydroxide (B78521) (NaOH), Ethanol.

-

Procedure:

-

A solution of sodium hydroxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

A mixture of cyclopentanone and heptanal is added dropwise to the cooled NaOH solution with constant stirring.

-

The reaction mixture is stirred for several hours at room temperature to allow for the aldol condensation to complete.

-

The mixture is then neutralized with a dilute acid (e.g., HCl) and the organic layer is separated.

-

The crude product, 2-(heptylidene)cyclopentanone, is purified by distillation under reduced pressure.

-

2. Catalytic Hydrogenation

The double bond in the intermediate is reduced in this step.

-

Materials: 2-(heptylidene)cyclopentanone, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, Ethanol.

-

Procedure:

-

The purified 2-(heptylidene)cyclopentanone is dissolved in ethanol in a hydrogenation apparatus.

-

A catalytic amount of Pd/C is added to the solution.

-

The apparatus is purged with hydrogen gas and the reaction is carried out under a hydrogen atmosphere with vigorous stirring until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 2-heptylcyclopentanone.

-

3. Baeyer-Villiger Oxidation

This final step involves the insertion of an oxygen atom into the cyclic ketone to form the lactone.

-

Materials: 2-heptylcyclopentanone, a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide with a catalyst, Dichloromethane.

-

Procedure:

-

2-heptylcyclopentanone is dissolved in a suitable solvent like dichloromethane.

-

The oxidizing agent (e.g., mCPBA) is added portion-wise to the solution at a controlled temperature (typically 0-25 °C).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to quench the excess peroxide, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The final product, 6-Heptyltetrahydro-2H-pyran-2-one, is purified by vacuum distillation.[5]

-

Spectroscopic Data

¹H NMR Spectral Data (Typical Ranges)

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH-O- (on the ring) | 4.1 - 4.4 | m |

| -CH₂-C=O (on the ring) | 2.3 - 2.6 | m |

| -CH₂- (ring) | 1.5 - 2.0 | m |

| -CH₂- (heptyl chain) | 1.2 - 1.6 | m |

| -CH₃ (heptyl chain) | 0.8 - 1.0 | t |

¹³C NMR Spectral Data (Typical Ranges)

| Carbon | Chemical Shift (ppm) |

| C=O (lactone) | 170 - 175 |

| -CH-O- (on the ring) | 75 - 85 |

| -CH₂- (ring and chain) | 20 - 40 |

| -CH₃ (heptyl chain) | ~14 |

Mass Spectrometry (Expected Fragmentation)

The mass spectrum of 6-Heptyltetrahydro-2H-pyran-2-one is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of the heptyl side chain and fragmentation of the pyranone ring.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 6-Heptyltetrahydro-2H-pyran-2-one are limited, δ-lactones as a class are known to possess various biological activities, primarily antimicrobial properties.

Antimicrobial Activity

δ-Lactones have demonstrated inhibitory effects against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of the cell membrane and interference with cellular processes.

Quorum Sensing Inhibition

Some lactones have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation.[6][7] By acting as antagonists to the signaling molecules (N-acyl homoserine lactones - AHLs) involved in QS, δ-lactones can potentially reduce the pathogenicity of certain bacteria.[8][9]

Below is a simplified diagram illustrating the general mechanism of quorum sensing and its potential inhibition by δ-lactones.

Caption: Quorum sensing and its inhibition by δ-lactones.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of 6-Heptyltetrahydro-2H-pyran-2-one.

Caption: Synthesis and characterization workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]

- 4. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. CN102942548B - Delta-dodecalactone synthesis method - Google Patents [patents.google.com]

- 6. Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | A Flavor Lactone Mimicking AHL Quorum-Sensing Signals Exploits the Broad Affinity of the QsdR Regulator to Stimulate Transcription of the Rhodococcal qsd Operon Involved in Quorum-Quenching and Biocontrol Activities [frontiersin.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of 6-Heptyltetrahydro-2H-pyran-2-one-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of 6-Heptyltetrahydro-2H-pyran-2-one-d7. Given its primary application as a deuterated internal standard in bioanalytical studies, this document also includes detailed experimental protocols for determining key physical properties and illustrates its use in a typical analytical workflow.

Core Physical and Chemical Data

This compound is the deuterated form of δ-dodecalactone. The incorporation of seven deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical feature for its use as an internal standard in mass spectrometry.

| Property | This compound (Deuterated) | 6-Heptyltetrahydro-2H-pyran-2-one (Non-Deuterated Analog) |

| Synonyms | δ-Laurolactone-d7 | δ-Dodecalactone, (R)-delta-dodecalactone |

| Molecular Formula | C₁₂H₁₅D₇O₂ | C₁₂H₂₂O₂ |

| Molecular Weight | 205.35 g/mol | 198.31 g/mol |

| Appearance | Not explicitly stated; likely a colorless to pale yellow liquid | Colorless to pale yellow clear liquid (estimated) |

| Boiling Point | Not experimentally determined | 295.00 to 296.00 °C @ 760.00 mm Hg (estimated) |

| Water Solubility | Not experimentally determined | 41.54 mg/L @ 25 °C (estimated) |

| Solubility in other solvents | Not experimentally determined | Soluble in alcohol |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties of a liquid organic compound like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can indicate the purity of a substance. The capillary method is a common and reliable technique for its determination.

Materials:

-

Small-scale distillation apparatus or a Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating mantle or Bunsen burner

-

Liquid sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated slowly and uniformly in a Thiele tube or similar heating apparatus.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature at this point is recorded. This indicates that the vapor pressure of the liquid has equaled the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility tests are crucial for understanding how a compound will behave in various matrices, which is particularly important for drug development and bioanalysis.

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, hexane)

-

Sample of this compound

Procedure for Qualitative Solubility:

-

Add approximately 1 mL of the chosen solvent to a clean test tube.

-

Add a small, measured amount (e.g., 10 mg) of the this compound sample to the solvent.

-

Vigorously shake or vortex the test tube for 1-2 minutes to ensure thorough mixing.

-

Visually inspect the solution. If the sample completely dissolves with no visible particles, it is considered soluble. If it remains as a separate phase or a suspension, it is deemed insoluble.

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, letting any undissolved solute settle.

-

Carefully extract a known volume of the supernatant (the clear liquid above the settled solid).

-

Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Application in Bioanalytical Workflow

Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to co-elute during chromatography and experience similar matrix effects, yet they are distinguishable by their mass. This ensures high accuracy and precision in quantifying the analyte of interest in complex biological matrices.

In-depth Technical Guide: 6-Heptyltetrahydro-2H-pyran-2-one-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated analog of the saturated δ-lactone, also known as δ-laurolactone. This document details its molecular characteristics, applications in research and drug development, and insights into its biological activities.

Core Molecular Data

The incorporation of seven deuterium (B1214612) atoms into the 6-Heptyltetrahydro-2H-pyran-2-one structure results in a significant and measurable increase in its molecular weight. This key difference, while minimally affecting the compound's chemical properties, is fundamental to its primary application as an internal standard in quantitative mass spectrometry.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Heptyltetrahydro-2H-pyran-2-one | C₁₂H₂₂O₂ | 198.30[1] |

| This compound | C₁₂H₁₅D₇O₂ | 205.35 [2] |

Synthesis and Isotopic Labeling

The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one, a δ-valerolactone derivative, can be achieved through various established methods for lactonization. Common strategies include the Baeyer-Villiger oxidation of the corresponding cyclic ketone (cyclopentyl heptyl ketone) or the dehydrogenation of 1,5-heptanediol.

-

Catalytic Hydrogen Isotope Exchange (HIE): This is a common and efficient method for introducing deuterium. It involves the use of a catalyst, such as palladium on carbon (Pd/C), and a deuterium source, like deuterium gas (D₂) or deuterated water (D₂O), to exchange hydrogen atoms for deuterium atoms at specific positions on the molecule.

-

Use of Deuterated Precursors: The synthesis can be designed to incorporate deuterium atoms from the outset by using deuterated starting materials.

Illustrative Experimental Workflow for Isotopic Labeling:

Caption: A generalized workflow for the synthesis and deuterium labeling of lactones.

Applications in Drug Development and Research

The primary utility of this compound in the pharmaceutical and research sectors is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).

Quantitative Analysis Workflow using a Deuterated Internal Standard:

References

- 1. The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Lactones: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterium-labeled lactones. These powerful research tools are instrumental in advancing drug discovery, metabolic studies, and pharmacokinetic analyses. By leveraging the kinetic isotope effect, deuterium (B1214612) labeling offers a strategic approach to modulate drug metabolism, enhance therapeutic profiles, and serve as superior internal standards for quantitative bioanalysis.

Introduction: The Power of the Deuterium Switch in Lactone Chemistry

Lactones are a diverse class of cyclic esters present in numerous natural products and pharmaceuticals. Their biological activity is often linked to their metabolic stability and pharmacokinetic profile. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a key tool for medicinal chemists. The substitution of hydrogen with deuterium at strategic positions within a lactone molecule can significantly alter its metabolic fate.[1]

The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break.[2] Since many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-limiting step, selective deuteration can slow down metabolism.[2] This "deuterium switch" can lead to an improved pharmacokinetic profile, including increased drug exposure and a longer half-life.[3]

Furthermore, the distinct mass of deuterium makes these labeled compounds ideal internal standards for isotope dilution mass spectrometry, the gold standard for quantitative bioanalysis.[2]

Synthesis of Deuterium-Labeled Lactones

The introduction of deuterium into a lactone can be achieved through various synthetic strategies. The choice of method depends on the desired labeling position, the complexity of the molecule, and the required isotopic enrichment. Common approaches include reductive deuteration and the use of deuterated building blocks.

Reductive Deuteration: Synthesis of a Deuterium-Labeled γ-Valerolactone

A prime example of synthesizing a deuterated lactone is the preparation of 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d4 (DHPV-d4), a metabolite of proanthocyanidins.[4] This method involves the catalytic reduction of a double bond using deuterium gas.

Experimental Protocol: Synthesis of 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d4 [4]

-

Materials:

-

5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one (Intermediate II)

-

Deuterated methanol (B129727) (CD₃OD, >99.8 atom% D)

-

3% Palladium on carbon (Pd/C)

-

Deuterium gas (D₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diisopropylethylamine (DIPEA)

-

2(5H)-furanone

-

3,4-bis(benzyloxy)benzaldehyde

-

tert-butyldimethylsilyltrifluoromethanesulfonate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

-

Procedure for Intermediate II Synthesis:

-

Under a nitrogen atmosphere, dissolve 2(5H)-furanone in dry THF.

-

Add DIPEA and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction to -10 °C and add 3,4-bis(benzyloxy)benzaldehyde and tert-butyldimethylsilyltrifluoromethanesulfonate dropwise.

-

Stir for 2 hours at -10 °C, then add DBU.[4]

-

-

Procedure for Deuteration:

-

Dissolve the intermediate compound II in deuterated methanol in an oven-dried vial.

-

Add 3% Pd/C to the vial and seal it.

-

Remove air and moisture by performing vacuum/inert gas cycles.

-

Introduce deuterium gas at 1.8 bar.

-

Stir the reaction mixture overnight at room temperature under the deuterium atmosphere.

-

Filter the mixture to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deuterated product.[4]

-

Synthesis of Other Deuterium-Labeled Lactones

The principles of deuteration can be extended to other lactone classes. For instance, deuterated γ-octa-, -deca-, and -dodecalactones have been prepared by the reduction of a protected hydroxypropiolic acid with deuterium gas.[5] The synthesis of more complex deuterated lactones, such as vitamin D lactone metabolites, often involves the use of deuterated A-ring synthons that are then coupled with the CD-ring portion of the molecule.[6] For macrocyclic lactones like tacrolimus (B1663567), multi-step syntheses starting from commercially available deuterated precursors are often employed.[7]

Applications in Research and Drug Development

Deuterium-labeled lactones are invaluable tools across various stages of research and development, from metabolic pathway elucidation to clinical candidate optimization.

Enhancing Pharmacokinetic Properties

Strategic deuteration of a lactone-containing drug can significantly improve its metabolic stability, leading to a more favorable pharmacokinetic profile. This can result in a longer half-life, increased plasma concentrations, and reduced clearance.[3]

Table 1: Comparison of In Vitro Metabolic Stability of Enzalutamide and its Deuterated Analog [8]

| Compound | Liver Microsomes | Intrinsic Clearance (CLint) Reduction | KH/KD |

| Enzalutamide | Rat | - | ~2 |

| d3-Enzalutamide | Rat | 49.7% | ~2 |

| Enzalutamide | Human | - | ~2 |

| d3-Enzalutamide | Human | 72.9% | ~2 |

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Enzalutamide and its Deuterated Analog in Rats (10 mg/kg oral dose) [8]

| Parameter | Enzalutamide | d3-Enzalutamide | % Change |

| Cmax (ng/mL) | 1,234 ± 156 | 1,667 ± 201 | +35% |

| AUC0–t (ng·h/mL) | 12,345 ± 2,345 | 24,987 ± 3,456 | +102% |

Experimental Protocol: In Vitro Metabolic Stability Assay [2]

-

Objective: To determine and compare the in vitro intrinsic clearance (CLint) of a deuterated lactone and its non-deuterated counterpart.

-

Materials:

-

Test compounds (deuterated and non-deuterated lactones)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Pre-incubate the liver microsomes with the test compounds in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

-

Use as Internal Standards in Quantitative Analysis

Deuterium-labeled lactones are the "gold standard" for internal standards in LC-MS/MS quantification due to their near-identical chemical and physical properties to the analyte of interest.[2] They co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.[9]

Experimental Protocol: Quantification of a Lactone in Plasma using a Deuterated Internal Standard [2]

-

Objective: To accurately quantify the concentration of a lactone drug in a plasma sample.

-

Materials:

-

Plasma samples (calibrators, quality controls, and unknown samples)

-

Deuterium-labeled lactone internal standard (IS) solution of a known concentration

-

Acetonitrile for protein precipitation

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation:

-

To a known volume of each plasma sample, add a small, fixed volume of the deuterated lactone IS solution.

-

Vortex briefly to mix.

-

Add cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously and then centrifuge to pellet the proteins.

-

Transfer the supernatant to a new vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Use a suitable chromatographic method to separate the analyte and the IS.

-

Detect and quantify the analyte and IS using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the IS for each sample.

-

Generate a calibration curve by plotting the peak area ratio versus the concentration for the calibrator samples.

-

Determine the concentration of the lactone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

-

Visualizing Workflows and Pathways

Experimental Workflow for Deuterated Drug Development

The development of a deuterated lactone drug candidate follows a structured workflow from initial design to in vivo evaluation.

Proanthocyanidin (B93508) Biosynthesis Pathway

Deuterium-labeled γ-valerolactones are metabolites of proanthocyanidins, which are synthesized in plants through a specific branch of the flavonoid pathway.

Nrf2/ARE Signaling Pathway Modulation

Metabolites of proanthocyanidins, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, have been shown to activate the Nrf2/ARE antioxidant signaling pathway.[10][11]

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Metabolite and Transcriptome Profiles of Proanthocyanidin Biosynthesis in the Development of Litchi Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative tacrolimus pharmacokinetics: normal versus mildly hepatically impaired subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Structural Analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyltetrahydro-2H-pyran-2-one-d7 is the deuterated form of δ-dodecalactone. The incorporation of deuterium (B1214612) (a stable, heavy isotope of hydrogen) makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its utility lies in its chemical similarity to the non-deuterated analyte, while its increased mass allows for clear differentiation in mass spectra. This guide provides an overview of the expected spectral data for this compound and detailed protocols for its analysis.

While specific experimental spectral data for this compound is not widely published, this document outlines the theoretical basis for its spectral characteristics and provides generalized experimental procedures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅D₇O₂ | [3] |

| Molecular Weight | 205.35 g/mol | [3] |

| Synonyms | δ-Laurolactone-d7 | [1][2] |

Expected Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ that is 7 mass units higher than its non-deuterated counterpart, 6-Heptyltetrahydro-2H-pyran-2-one (Molecular Weight: 198.30 g/mol ).[4] The fragmentation pattern will be influenced by the position of the deuterium atoms.

Expected Data:

| Ion | Expected m/z | Notes |

| [M]⁺ | 205.35 | Molecular ion |

| [M-C₇H₁₅]⁺ | Varies | Loss of the heptyl-d7 side chain. The exact mass will depend on the fragmentation pattern of the deuterated chain. |

| Other Fragments | Varies | The fragmentation pattern can be predicted based on the known fragmentation of lactones, but the m/z values will be shifted by the presence of deuterium. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the positions of deuterium substitution will be absent. The coupling patterns of adjacent protons will also be simplified due to the absence of proton-deuteron coupling (in standard ¹H NMR). In ¹³C NMR, the carbons bonded to deuterium will show a characteristic triplet in a proton-coupled spectrum due to carbon-deuteron coupling and will have a lower intensity in a proton-decoupled spectrum.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | m | 1H | -CH-O- |

| ~2.5 | m | 2H | -CH₂-C=O |

| ~1.2-1.8 | m | ~8H | Ring and partial chain -CH₂- |

Note: The integration values are approximate and depend on the exact positions of the seven deuterium atoms on the heptyl chain.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O |

| ~80 | -CH-O- |

| ~30-40 | Carbons adjacent to carbonyl and oxygen |

| ~20-30 | Other aliphatic carbons |

Note: Carbons attached to deuterium will exhibit reduced signal intensity and may appear as multiplets in a proton-decoupled spectrum due to C-D coupling.

Experimental Protocols

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable for this type of compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

Visualizations

References

A Technical Guide to 6-Heptyltetrahydro-2H-pyran-2-one-d7 for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated analog of δ-dodecalactone. This isotopically labeled compound is a valuable tool for researchers, particularly in the fields of analytical chemistry, metabolomics, and drug development. Its primary application lies in its use as an internal standard for highly accurate and sensitive quantification of the corresponding non-deuterated compound in complex matrices using mass spectrometry-based techniques. This guide outlines the commercial availability of this compound, provides a detailed experimental protocol for its application, and illustrates the procurement and experimental workflow.

Commercial Suppliers and Product Specifications

The availability of high-purity deuterated standards is critical for reliable quantitative analysis. Currently, MedchemExpress (MCE) is a key commercial supplier of this compound. Below is a summary of the available product specifications. Researchers are advised to contact the supplier directly for the most current pricing and availability information.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity | Notes |

| MedchemExpress | This compound | HY-W009815S2 | C₁₂H₁₅D₇O₂ | 205.35 | >98% | For research use only.[1] |

| MedchemExpress | 6-Heptyltetrahydro-2H-pyran-2-one-d2 | Not specified | C₁₂H₂₀D₂O₂ | 200.32 | >98% | Deuterated labeled 6-Heptyltetrahydro-2H-pyran-2-one. Can be used as a tracer or internal standard.[2] |

Experimental Protocol: Quantification of δ-Dodecalactone in a Biological Matrix using this compound as an Internal Standard by GC-MS

This protocol describes a general procedure for the quantification of 6-heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone) in a biological sample (e.g., plasma, tissue homogenate) using its deuterated analog, this compound, as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method for correcting for analyte loss during sample preparation and for variations in instrument response.[3][4]

1. Materials and Reagents:

-

6-Heptyltetrahydro-2H-pyran-2-one (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Biological matrix (e.g., plasma)

-

Calibrated pipettes and vials

2. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 6-heptyltetrahydro-2H-pyran-2-one and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with methanol to achieve a concentration range that covers the expected analyte concentration in the samples (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.

-

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of the biological sample in a glass tube, add 10 µL of the 100 ng/mL internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of dichloromethane to the tube.

-

Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic layer.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Repeat the extraction with another 500 µL of dichloromethane and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 50 µL of dichloromethane for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph Conditions (example):

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for both the analyte and the internal standard. For example, for 6-heptyltetrahydro-2H-pyran-2-one, a characteristic ion might be m/z 99. For the d7-labeled standard, the corresponding ion would be shifted by 7 mass units (m/z 106). The exact ions should be determined by analyzing the individual standards.

-

-

5. Calibration Curve and Quantification:

-

Prepare a calibration curve by spiking blank biological matrix with known concentrations of the analyte working standards and the fixed concentration of the internal standard.

-

Process these calibration standards using the same extraction procedure as the unknown samples.

-

Analyze the extracted calibration standards by GC-MS.

-

For each calibration point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot the peak area ratio against the corresponding analyte concentration to generate a calibration curve.

-

Analyze the unknown samples and determine the peak area ratio of the analyte to the internal standard.

-

Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow and Process Diagrams

To facilitate the understanding of the procurement and experimental process, the following diagrams have been generated.

Caption: Procurement and experimental workflow for utilizing this compound.

Caption: Principle of isotope dilution mass spectrometry for quantification.

Disclaimer: This guide is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety protocols and guidelines. The experimental protocol provided is a general template and may require optimization for specific applications and matrices.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to the Safety and Handling of δ-Laurolactone-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for δ-Laurolactone-d7, a deuterated derivative of δ-Laurolactone. The substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[1] This property makes deuterated compounds like δ-Laurolactone-d7 valuable as tracers or internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.[1] However, to leverage these benefits, it is crucial to handle and store these compounds correctly to maintain their chemical and isotopic integrity.[1]

General Safety and Handling Precautions

Core Principles of Handling:

-

Atmosphere Control: Handle and store under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and subsequent H-D exchange.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]

-

Ventilation: Work in a well-ventilated area, and for procedures that may generate aerosols or vapors, use a chemical fume hood.

-

Avoid Contamination: Use clean, dry glassware and equipment to prevent chemical and isotopic contamination.[5] Single-use ampoules are recommended to minimize exposure to the atmosphere.[2]

-

General Laboratory Practices: Do not eat, drink, or apply cosmetics in the laboratory.[4] Avoid working alone and ensure you are familiar with the location and operation of safety equipment, such as eyewash stations and safety showers.[3]

Storage and Stability

Proper storage is critical to maintaining the isotopic and chemical purity of δ-Laurolactone-d7.

| Parameter | Recommendation | Rationale |

| Temperature | Short-term: Refrigerate at 2-8 °C. Long-term: Freeze at -20 °C or -80 °C.[1] | Minimizes chemical degradation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] | Prevents hygroscopicity and H-D exchange with atmospheric moisture.[1][2] |

| Light Exposure | Store in a light-protected container, such as an amber vial.[2] | Prevents photolytic degradation. |

| Container | Use tightly sealed containers with PTFE-lined caps. Single-use ampoules are ideal for minimizing contamination.[2] | Prevents contamination and exposure to atmospheric moisture.[2] |

| Acclimatization | Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming inside.[1][2] | Prevents moisture contamination and isotopic dilution. |

Toxicological Data

Specific toxicological data for δ-Laurolactone-d7 is not available. The following table summarizes data for a structurally similar, non-deuterated compound, δ-Valerolactone, to provide an indication of potential hazards. It is important to treat δ-Laurolactone-d7 with at least the same level of caution.

| Hazard Classification | Data for δ-Valerolactone (CAS: 542-28-9) |

| GHS Pictograms | Corrosion |

| Signal Word | Danger |

| Hazard Statements | H318: Causes serious eye damage.[6] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Note: This data is for δ-Valerolactone and should be used as a guide only. The toxicological properties of δ-Laurolactone-d7 have not been fully investigated.

Experimental Protocols

General Protocol for Preparation of a Standard Solution of δ-Laurolactone-d7

This protocol outlines the general steps for preparing a stock solution from solid δ-Laurolactone-d7 for use as an internal standard.

-

Acclimatization: Remove the sealed container of δ-Laurolactone-d7 from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation on the cold solid.[2]

-

Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[2]

-

Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

-

Dissolution: Add the appropriate anhydrous, deuterated solvent to the weighed solid.

-

Mixing: Cap the flask securely and mix the solution thoroughly by vortexing or inversion. Avoid shaking, which can introduce contaminants from the cap.[5]

-

Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Table 1). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[2]

Visualizations

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Heptyltetrahydro-2H-pyran-2-one-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Heptyltetrahydro-2H-pyran-2-one-d7 as an internal standard in quantitative analytical methods. This deuterated lactone serves as an ideal internal standard for the accurate quantification of its non-deuterated analogue and other structurally related compounds in various matrices, particularly in the fields of food science, environmental analysis, and quorum sensing research.

Introduction

This compound (δ-Laurolactone-d7) is the deuterated form of 6-Heptyltetrahydro-2H-pyran-2-one, a δ-lactone. In quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision.[1] Deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization efficiency allow for the correction of variations in extraction recovery and matrix effects, leading to more reliable quantification.[1]

The primary application of this compound is as an internal standard for the quantification of δ-lactones and other related signaling molecules. One significant area of application is in the study of bacterial quorum sensing, a cell-to-cell communication process regulated by signaling molecules, which in many Gram-negative bacteria are N-acyl homoserine lactones (AHLs).[2][3] The accurate quantification of these molecules is crucial for understanding and potentially inhibiting bacterial virulence and biofilm formation.[4]

Quantitative Data

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one using this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

| Parameter | Value | Description |

| **Linearity (R²) ** | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |

| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2] |

| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, determined by analyzing spiked samples at different concentrations. |

| Precision (% RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5] |

Experimental Protocols

This section provides a detailed protocol for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one in a liquid sample (e.g., bacterial culture supernatant or a food matrix extract) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

6-Heptyltetrahydro-2H-pyran-2-one (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., bacterial culture supernatant, liquid food sample)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 6-Heptyltetrahydro-2H-pyran-2-one and 1 mg of this compound in 1 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 1 mL of the liquid sample, add 10 µL of the 100 ng/mL internal standard working solution. For the calibration curve, use 1 mL of a blank matrix and spike with the appropriate working standard solutions and the internal standard.

-

Extraction: Add 2 mL of ethyl acetate (B1210297) to the sample and vortex for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

6-Heptyltetrahydro-2H-pyran-2-one: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Caption: Experimental workflow for quantitative analysis.

Caption: Simplified quorum sensing signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii | MDPI [mdpi.com]

- 3. iris.unito.it [iris.unito.it]

- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note & Protocol: Quantitative Analysis of Lactones using Stable Isotope Dilution Assay with Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactones are a diverse group of cyclic esters that play significant roles in various biological processes and are key components in the flavor and fragrance industry. In the pharmaceutical and clinical context, the accurate quantification of specific lactones, such as γ-hydroxybutyrate (GHB) and its precursor γ-butyrolactone (GBL), is crucial for toxicological investigations and pharmacokinetic studies. Stable Isotope Dilution Assay (SIDA) coupled with mass spectrometry (MS) is the gold standard for the accurate quantification of small molecules in complex biological matrices. This method utilizes a stable isotope-labeled version of the analyte, typically deuterated, as an internal standard (IS). The deuterated IS exhibits nearly identical chemical and physical properties to the analyte, ensuring that it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of lactones in biological samples using a stable isotope dilution assay with deuterated lactones.

Principle of the Method

The stable isotope dilution assay relies on the addition of a known amount of a deuterated analog of the target lactone to the sample at the beginning of the analytical workflow. This "spiked" sample is then subjected to extraction and analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte and the deuterated internal standard are chemically identical, leading to similar behavior during sample preparation and chromatographic separation.[1] However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Featured Application: Quantification of γ-Butyrolactone (GBL) in Human Plasma

This protocol details the quantification of γ-butyrolactone (GBL), a precursor to the psychoactive substance γ-hydroxybutyrate (GHB), in human plasma using GC-MS with a deuterated internal standard (GBL-d6).

Experimental Protocols

Materials and Reagents

-

γ-Butyrolactone (GBL) reference standard

-

γ-Butyrolactone-d6 (GBL-d6) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methylene (B1212753) chloride (GC grade)

-

Concentrated Sulfuric Acid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Human plasma (K2-EDTA)

-

Deionized water

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of GBL and GBL-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the GBL stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the GBL-d6 stock solution in methanol.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2.5 µg/mL, 25 µg/mL, and 75 µg/mL) by spiking blank human plasma with the GBL working standard solutions.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL GBL-d6 internal standard working solution to each tube (except for blank samples).

-

Vortex briefly to mix.

-

Add 50 µL of concentrated sulfuric acid to facilitate the conversion of any endogenous GHB to GBL.[2]

-

Incubate the samples at 60°C for 15 minutes.

-

Allow the samples to cool to room temperature.

-

Add 500 µL of methylene chloride and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS.

-

Cap the tubes tightly and incubate at 70°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool the samples to room temperature before analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/min to 150°C

-

Ramp: 25°C/min to 280°C, hold for 2 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

GBL-TMS: m/z 86 (quantifier), m/z 56 (qualifier)

-

GBL-d6-TMS: m/z 92 (quantifier)[2]

-

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (µg/mL) | R² |

| GBL | 1.0 - 100 | > 0.995 |

Table 2: Method Validation Parameters

| Parameter | Low QC (2.5 µg/mL) | Mid QC (25 µg/mL) | High QC (75 µg/mL) |

| Intra-day Precision (%RSD) | < 10% | < 8% | < 7% |

| Inter-day Precision (%RSD) | < 12% | < 10% | < 9% |

| Accuracy (% Bias) | ± 15% | ± 10% | ± 10% |

| Recovery (%) | > 85% | > 90% | > 90% |

| LLOQ (µg/mL) | 1.0 | - | - |

| LOD (µg/mL) | 0.3 | - | - |

Data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.

Mandatory Visualization

N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing

The following diagram illustrates the general mechanism of N-acyl homoserine lactone (AHL) mediated quorum sensing in Gram-negative bacteria. AHLs are signaling molecules that enable bacteria to coordinate gene expression based on population density.

Caption: Workflow of AHL-mediated quorum sensing in bacteria.

Stable Isotope Dilution Assay Workflow

The following diagram outlines the key steps in a stable isotope dilution assay for lactone quantification.

Caption: Key steps in a stable isotope dilution assay.

References

- 1. Facile preparation of deuterium-labeled N-acylhomoserine lactones as internal standards for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of biofluids for gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by headspace GC-FID and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of 6-Heptyltetrahydro-2H-pyran-2-one (δ-Dodecalactone) in Food Matrices using GC-MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactones are a significant class of aroma compounds that contribute to the characteristic flavor profiles of many foods and beverages, including dairy products, fruits, and fermented goods.[1][2] The accurate quantification of these compounds is crucial for quality control, product development, and sensory analysis. 6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a key flavor component with a fruity, coconut-like aroma. Its analysis can be challenging due to its low volatility and potential for matrix interference.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like lactones.[3][4] To enhance the accuracy and precision of quantification, a stable isotope dilution assay (SIDA) is often employed. This method utilizes a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest.[5][6]

This application note details a robust protocol for the quantitative analysis of 6-heptyltetrahydro-2H-pyran-2-one in a food matrix using 6-heptyltetrahydro-2H-pyran-2-one-d7 as an internal standard.[7][8] The use of a deuterated analog ensures similar extraction efficiency and chromatographic behavior, effectively compensating for variations during sample preparation and injection.[9]

Experimental Protocols

Reagents and Materials

-

Analytes and Standards:

-

6-Heptyltetrahydro-2H-pyran-2-one (Analyte)

-

This compound (Internal Standard, IS)[7]

-

-

Solvents and Reagents:

-

Hexane (B92381) (GC grade)

-

Methanol (B129727) (GC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Micropipettes

-

Standard laboratory glassware

-

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of 6-heptyltetrahydro-2H-pyran-2-one and dissolve in 10 mL of methanol.

-

Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

-

Working Standard Solution (10 µg/mL):

-

Prepare a series of dilutions from the primary stock solutions to create working standards.

-

-

Internal Standard Spiking Solution (5 µg/mL):

-

Dilute the primary IS stock solution with methanol to a final concentration of 5 µg/mL.

-

Sample Preparation (Example: Dairy Cream)

-

Sample Homogenization: Allow the cream sample to reach room temperature and vortex to ensure homogeneity.

-

Extraction:

-

Weigh 1 g of the cream sample into a 15 mL centrifuge tube.

-

Add 100 µL of the 5 µg/mL internal standard spiking solution.

-

Add 5 mL of hexane and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Cleanup (Solid Phase Extraction):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Carefully transfer the upper hexane layer from the centrifuge tube to the SPE cartridge.

-

Wash the cartridge with 5 mL of a water/methanol (80:20 v/v) solution to remove polar interferences.

-

Elute the analyte and internal standard with 5 mL of dichloromethane.

-

-

Final Preparation:

-

Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer the final extract to a GC vial for analysis.

-

GC-MS Analysis

The following table outlines the recommended GC-MS parameters. These may require optimization for specific instruments.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Selected Ions | |

| 6-Heptyltetrahydro-2H-pyran-2-one | m/z 99 (Quantifier), 198 (Qualifier) |

| This compound | m/z 106 (Quantifier), 205 (Qualifier) |

Note: The characteristic fragment for δ-lactones is m/z 99.[10] The quantifier ion for the d7-labeled standard is shifted by 7 amu.

Data Presentation

Table 1: Example Calibration Curve Data

A calibration curve should be prepared using matrix-matched standards to account for matrix effects.[11]

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 10 | 15,230 | 150,100 | 0.101 |

| 25 | 38,150 | 151,200 | 0.252 |

| 50 | 76,900 | 152,500 | 0.504 |

| 100 | 155,200 | 151,800 | 1.022 |

| 250 | 380,500 | 150,900 | 2.522 |

| 500 | 755,100 | 151,500 | 4.984 |

Linear Regression: y = 0.010x + 0.002 (R² = 0.9998)

Table 2: Method Validation Parameters (Typical Expected Values)

| Parameter | Result |

| Linearity Range | 10 - 500 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (Recovery %) | 92 - 108% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of δ-dodecalactone.

Principle of Stable Isotope Dilution Assay

Caption: Principle of the Stable Isotope Dilution Assay (SIDA).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2H-Pyran-2-one, 6-hexyltetrahydro- [webbook.nist.gov]

- 5. (R)-delta-dodecalactone, 29587-89-1 [thegoodscentscompany.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 6-Heptyl-2H-pyran-2-one | C12H18O2 | CID 12271150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS Quantification of 6-Heptyltetrahydro-2H-pyran-2-one using its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a naturally occurring lactone found in various food products and is a significant contributor to their sensory profiles. Accurate quantification of this compound is crucial in food science, flavor chemistry, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of such compounds. The use of a stable isotope-labeled internal standard, such as 6-Heptyltetrahydro-2H-pyran-2-one-d7, is the gold standard for quantitative bioanalysis.[1][2] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification.[1]

This document provides a detailed application note and a representative protocol for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one in a food matrix (beverage) and a biological matrix (plasma) using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach is the use of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS, this compound, is chemically identical to the analyte of interest, 6-Heptyltetrahydro-2H-pyran-2-one, but has a higher mass due to the incorporation of seven deuterium (B1214612) atoms.[3] This ensures that the internal standard has the same chromatographic retention time and experiences identical extraction recovery and matrix effects as the analyte.[1] By adding a known amount of the SIL-IS to the samples, calibration standards, and quality controls, the ratio of the analyte's MS/MS response to the internal standard's MS/MS response is used for quantification. This ratiometric measurement corrects for variations during sample preparation and analysis, leading to high accuracy and precision.[2][4]

Caption: Principle of Stable Isotope Dilution LC-MS/MS.

Application 1: Quantification in a Beverage Matrix (e.g., Fruit Juice)

This protocol describes a method for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one in a commercial fruit juice.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the beverage sample, add 50 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

-

Vortex for 30 seconds.

-

Add 3 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile (B52724):water with 0.1% formic acid) and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 6-Heptyltetrahydro-2H-pyran-2-one: m/z 199.2 -> 99.1this compound: m/z 206.2 -> 106.1 |

| Collision Energy | Optimized for each transition (typically 10-20 eV) |

3. Quantitative Data Summary

The following table presents representative validation data for the method.

| Parameter | Result |